8-Amino-cyclic amp
Description
Structure
3D Structure
Properties
CAS No. |
30685-40-6 |
|---|---|
Molecular Formula |
C10H13N6O6P |
Molecular Weight |
344.22 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H13N6O6P/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H2,12,15)(H,18,19)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
XKAQQTTUGGGUIZ-UUOKFMHZSA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
Synonyms |
8-amino-cyclic AMP 8-aminoadenosine 3',5'-monophosphate |
Origin of Product |
United States |
Molecular Mechanisms of Action in Research Models
Direct Interaction with Protein Kinase A (PKA) Isoforms
Protein Kinase A (PKA) is a primary effector of cAMP signaling, existing as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. nih.gov There are two major types of PKA, Type I (PKA-I) and Type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII). researchgate.net These regulatory subunits each contain two tandem cAMP-binding domains (CBDs), designated site A and site B. pnas.org The binding of cAMP induces a conformational change that releases the catalytic subunits in an active state. nih.govpnas.org 8-Amino-cAMP exhibits isoform and site-selectivity, allowing for the differential probing of PKA isozyme functions.
Research has demonstrated that 8-substituted cAMP analogs, including 8-Amino-cAMP, display distinct activation profiles for PKA-I and PKA-II. This selectivity is rooted in the structural differences between the cAMP-binding domains of the RI and RII subunits. acs.org Studies using various 8-substituted analogs have shown that the B-sites of RI and RII have different preferences for substituents. Specifically, site B of the RI subunit (BI) shows a preference for analogs with hydrogen-bonding donor potential close to the C8 position. acs.org Conversely, the A-site of the RII subunit (AII) is highly intolerant to bulky substituents at the C8 position, unlike the corresponding AI site which can accommodate them. acs.org
8-Amino-cAMP and its derivatives, such as 8-(4-Aminobutyl)amino-cAMP (8-ABA-cAMP), are known to be selective activators of PKA, with a particular preference for the type I isozyme. biolog.de This selectivity makes it a useful partner in "synergistic pairs" of cAMP analogs to specifically stimulate PKA-I. biolog.de While PKA-I may be preferentially activated, some analogs like 8-CPT-cAMP (an 8-substituted analog with a larger group than the amino group) have a higher affinity for RII than RI. nih.gov Despite this, studies have shown that PKA-I activation can be more efficient in inducing the phosphorylation of downstream targets like the cAMP Responsive Element Binding Protein (CREB). nih.gov
The molecular basis for the differential activation of PKA isoforms by 8-Amino-cAMP lies in its site-selective binding to the A and B sites on the regulatory subunits. The two tandem cAMP binding domains (A and B) within each R subunit exhibit cooperative binding. pnas.org Quantitative analysis of various C8-substituted cAMP analogs reveals marked differences in how the four homologous binding sites (AI, BI, AII, BII) accommodate them. acs.org
8-Amino-cAMP analogs show a notable selectivity for binding site B of the PKA-I regulatory subunit. biolog.de Research indicates that site BI prefers analogs with a positively charged amino group extended from the C8 position, whereas site BII discriminates against such a charge. acs.org Furthermore, site BI favors substituents with hydrogen bond donor capabilities, a role the amino group can fulfill. In contrast, site BII prefers substituents with hydrogen bond acceptor potential. acs.org
The binding of any cAMP analog to the regulatory subunits induces significant conformational changes that lead to the dissociation of the catalytic subunits. nih.govpnas.org The binding event causes the phosphate (B84403) binding cassette within the CBD to retract, leading to a global reorientation of the domain's sub-helical structures. nih.gov For the AI site to accommodate even bulky 8-substituents, it is inferred that the binding pocket must undergo considerable conformational change while still maintaining high-affinity binding. acs.org
| PKA Isoform & Site | Relative Affinity/Tolerance for 8-Amino-cAMP | Key Structural Features |
|---|---|---|
| PKA-I (Site A) | Tolerant | Can undergo conformational changes to accept bulky C8 substituents. acs.org |
| PKA-I (Site B) | High / Preferential | Prefers H-bond donors and positively charged groups extended from C8. acs.orgbiolog.de |
| PKA-II (Site A) | Low / Intolerant | Does not accommodate bulky C8 substituents. acs.org |
| PKA-II (Site B) | Lower than BI | Prefers H-bond acceptors and discriminates against positive charges at C8. acs.org |
Activation Profiles of PKA Type I and Type II
Modulation of Cyclic Nucleotide Phosphodiesterase (PDE) Activity
Cyclic nucleotide phosphodiesterases (PDEs) are a large family of enzymes responsible for terminating cAMP signaling by hydrolyzing cAMP to the inactive 5'-AMP. frontiersin.orgportlandpress.com There are 11 families of PDEs, with PDE4, 7, and 8 being cAMP-specific. frontiersin.org The interaction of 8-Amino-cAMP with these enzymes is primarily characterized by resistance to breakdown rather than potent inhibition.
Unlike some other modified cAMP analogs, 8-Amino-cAMP and its close derivatives are not potent inhibitors of most PDE isoforms. Instead, they are characterized by their high metabolic stability. biolog.de For example, 8-ABA-cAMP is hardly metabolized by mammalian PDEs. biolog.de This resistance to hydrolysis is a key feature that distinguishes it from native cAMP. While some heavily modified 8-substituted analogs like 8-CPT-cAMP are described as PDE inhibitors, this is not the primary characteristic of 8-Amino-cAMP. scbt.com The cAMP-specific PDE8 family, for instance, is notably insensitive to many common non-selective PDE inhibitors like IBMX. The primary mechanism by which 8-Amino-cAMP modulates PDE activity is by not serving as an efficient substrate, thus avoiding degradation.
The principal impact of 8-Amino-cAMP on intracellular cyclic nucleotide hydrolysis is its persistence. Because it is poorly hydrolyzed by PDEs, its introduction into a cell leads to a more sustained activation of its targets, primarily PKA-I, compared to an equivalent concentration of natural cAMP. biolog.depnas.org Endogenous cAMP within a cell is rapidly hydrolyzed by PDEs, a process that is crucial for the dynamic control of signaling pathways. pnas.orgashpublications.org By resisting this hydrolysis, 8-Amino-cAMP uncouples the activation of its effectors from the rapid termination machinery of the cell. This prolonged signal can be a useful experimental tool but means its effect is not through the direct inhibition of the hydrolysis of endogenous cAMP but rather through its own metabolic stability.
| Compound | Interaction with PDEs | Impact on Intracellular Signal Duration |
|---|---|---|
| Cyclic AMP (cAMP) | Rapidly hydrolyzed by multiple PDE families (e.g., PDE3, PDE4, PDE8). portlandpress.comashpublications.org | Transient; tightly regulated by PDE activity. pnas.org |
| 8-Amino-cyclic AMP | High metabolic stability; poorly hydrolyzed by cAMP-responsive PDEs. biolog.de | Sustained; persists in the cell due to resistance to hydrolysis. |
Inhibitory Kinetics of Specific PDE Isoforms
Interactions with Other Cyclic AMP Effector Proteins
Besides PKA, cAMP exerts its effects through other proteins, including the Exchange protein directly activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels. nih.govportlandpress.com The C8 modification of 8-Amino-cAMP influences its interaction with these effectors as well.
Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors for the small G-protein Rap1. nih.gov Like PKA, they contain a regulatory cAMP-binding domain. ahajournals.org Specific cAMP analogs have been developed to be selective for Epac over PKA. nih.govscbt.com For example, 8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Epac. nih.gov While the parent compound 8-Amino-cAMP is not considered a highly selective Epac activator, studies with related 8-substituted analogs like 8-CPT-cAMP show that this class of compound can activate Epac, with a noted preference for Epac1 over Epac2. ahajournals.orgbmbreports.org This suggests that 8-Amino-cAMP likely has some activity at Epac proteins, contributing to the PKA-independent effects of elevated cAMP.
Cyclic Nucleotide-Gated (CNG) Channels: CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, playing key roles in processes like vision and olfaction. nih.govfsu.edu These channels are generally more sensitive to cGMP than cAMP. nih.gov Structural studies show that the cyclic nucleotide binding domain of CNG channels shares similarities with that of PKA. fsu.edu Research on retinal rod CNG channels using 8-substituted cGMP analogs, including those with amino-substitutions, found that these modifications generally lead to lower potency. nih.gov This suggests that the addition of a group at the C8 position can interfere with optimal binding and gating. Therefore, it is likely that 8-Amino-cAMP is a weak agonist for CNG channels compared to unmodified cAMP.
Allosteric Regulation of Exchange Proteins Activated by Cyclic AMP (EPACs)
This compound (8-amino-cAMP) functions as an allosteric regulator of Exchange Proteins Activated by Cyclic AMP (EPACs), which are crucial guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. mdpi.comnih.gov In their inactive state, EPAC proteins are maintained in an auto-inhibited conformation through an intramolecular interaction between the regulatory cyclic nucleotide-binding domain (CNB-B) and the C-terminal catalytic region. mdpi.comahajournals.org The binding of a cyclic nucleotide to the CNB-B domain triggers a significant conformational change, relieving this auto-inhibition and allowing the catalytic domain to interact with and activate Rap proteins. mdpi.comahajournals.org
The activation mechanism involves the binding of the cyclic nucleotide to the phosphate binding cassette within the CNB-B, which causes a "lid" region to close over the binding pocket. mdpi.com This initial binding event induces larger conformational shifts, including the reorientation of the regulatory and catalytic lobes relative to each other, a process facilitated by a "hinge" motion. nih.gov This movement exposes the catalytic site, enabling it to bind to and facilitate the exchange of GDP for GTP on Rap proteins, thus activating them. mdpi.comahajournals.org
While the endogenous ligand cyclic AMP (cAMP) is the natural activator, various analogs, including those with modifications at the C8 position of the purine (B94841) ring, can also modulate EPAC activity. ahajournals.orgsigmaaldrich.cn The specificity and efficacy of these analogs can differ between EPAC isoforms, such as EPAC1 and EPAC2. For instance, the commonly used EPAC activator 8-pCPT-2'-O-Me-cAMP is a more potent activator of EPAC1 than EPAC2. bmbreports.org This selectivity is attributed to specific amino acid differences within the otherwise highly conserved cyclic nucleotide-binding pockets of the EPAC isoforms. mdpi.comahajournals.org
Table 1: Comparative Activation of EPAC Isoforms by Cyclic Nucleotide Analogs
| Compound | Target Isoform | Relative Activity |
| 8-pCPT-cAMP | EPAC1 | More efficient activator than cAMP ahajournals.org |
| 8-pCPT-cAMP | EPAC2 | Weaker agonist than cAMP ahajournals.org |
| Sp-8-BnT-cAMPS | EPAC2 | Selective agonist ahajournals.org |
This interactive table provides data on the differential activation of EPAC isoforms by various cyclic nucleotide analogs.
Ligand-Binding Specificity for Cyclic Nucleotide-Gated Channels (CNGCs)
Cyclic nucleotide-gated channels (CNGCs) are non-selective cation channels that are essential components in sensory transduction pathways, such as vision and olfaction. nih.govphysiology.org These channels are directly gated by the binding of intracellular cyclic nucleotides, primarily cGMP and cAMP, to a conserved cyclic nucleotide-binding domain (CNBD) located in the C-terminal region of each channel subunit. nih.gov The binding of a ligand to this domain induces a conformational change that opens the channel pore. nih.gov
The specificity and sensitivity of CNGCs to different cyclic nucleotides are determined by the specific amino acid composition of the binding pocket. pnas.org A key determinant for discriminating between cGMP and cAMP is a conserved threonine residue within the binding site of many CNGCs. pnas.org The hydroxyl group of this threonine is proposed to form a hydrogen bond with the exocyclic 2-amino group of cGMP, an interaction that cannot occur with cAMP. pnas.org Mutating this threonine to an alanine, which lacks the hydroxyl group, significantly reduces the channel's sensitivity to cGMP while having little effect on cAMP activation. pnas.org
Table 2: Ligand Binding and Activation Parameters for a Cyclic Nucleotide-Gated K+ Channel (mlCNG)
| Ligand | Method | Dissociation Constant (KD) |
| 8-NBD-cAMP | Fluorescence | 15.9 ± 2.7 nM embopress.org |
| cAMP | Competition Assay | 81.6 ± 17.5 nM embopress.org |
| cGMP | Competition Assay | 320.7 ± 25.5 nM embopress.org |
This interactive table presents research findings on the binding affinities of different cyclic nucleotides to a specific cyclic nucleotide-gated channel from Mesorhizobium loti.
Cellular and Subcellular Research Paradigms
Investigation of Intracellular Cyclic AMP Spatiotemporal Dynamics
The concept that cAMP signaling is not uniform throughout the cell but is organized into discrete, localized domains has become a central theme in cell biology. portlandpress.comnih.gov This compartmentalization ensures the specificity of cellular responses to various stimuli by restricting cAMP diffusion and placing signaling components in close proximity within microdomains or even smaller nanodomains. nih.govportlandpress.com
Cellular microdomains, such as specific regions of the plasma membrane or the vicinity of organelles, function as signaling hubs that contain a high concentration of interacting proteins, including receptors, adenylyl cyclases (ACs), PDEs, and the primary cAMP effector, PKA. nih.govportlandpress.com A-kinase-anchoring proteins (AKAPs) are crucial for organizing these microdomains by tethering PKA and other signaling enzymes to specific subcellular locations. frontiersin.orgresearchgate.net
A powerful biochemical approach to identify the protein constituents of these cAMP microdomains utilizes immobilized 8-amino-cAMP derivatives. Specifically, 8-(6-aminohexyl)amino-cAMP covalently linked to agarose (B213101) beads (8-AHA-cAMP-Agarose) serves as an affinity matrix to isolate cAMP-binding proteins and their associated complexes from cellular lysates. frontiersin.orgbiolog.de This technique allows researchers to perform pull-down assays from different cellular fractions to map the components of cAMP signalosomes.
For instance, in a study investigating the mechanisms of cell fusion in human placental cytotrophoblasts, 8-AHA-cAMP-agarose beads were used to isolate cAMP-binding proteins and their partners from cytosol, membrane, nucleus, and cytoskeleton fractions. frontiersin.org This approach, combined with protein identification methods, led to the detection of several AKAPs, confirming their presence and differential localization within the signaling microdomains of these cells. frontiersin.org
| Principle | Tool | Application | Key Findings |
|---|---|---|---|
| Affinity Chromatography | 8-AHA-cAMP-Agarose | Isolation of cAMP-binding proteins and associated complexes from distinct cellular fractions (cytosol, membrane, nucleus, cytoskeleton). | Enabled the identification and localization of various A-kinase-anchoring proteins (AKAPs) that organize cAMP signaling microdomains. frontiersin.org |
| Biochemical Isolation | 8-(6-aminohexyl)-amino-cAMP Affinity Column | Purification of regulatory subunits of Protein Kinase A (PKA) from cell extracts for further characterization. | Allowed for the quantification of specific PKA regulatory isoforms (e.g., RIα, RIIα, RIIβ) and the study of their hormonal regulation. researchgate.netresearchgate.net |
Advancements in imaging have revealed that cAMP signaling can be confined to even smaller regions, termed nanodomains, which are just tens of nanometers in scale. portlandpress.comresearchgate.net These nanodomains are often formed around individual G protein-coupled receptors (GPCRs) and are shaped by the activity of nearby PDEs that create steep cAMP gradients. portlandpress.comportlandpress.com This tight spatial control allows a single, universal second messenger like cAMP to elicit highly specific downstream effects. portlandpress.com
While real-time visualization of these nanodomains relies on sophisticated tools like FRET-based biosensors, derivatives of 8-amino-cAMP play a crucial complementary role. researchgate.net The affinity purification methods described above (using, for example, 8-AHA-cAMP-Agarose) are essential for identifying the molecular machinery—the specific PKA subunits, PDE isoforms, and AKAPs—that are assembled by scaffold proteins to create these self-contained signaling units. portlandpress.comfrontiersin.org By isolating these complexes, researchers can biochemically confirm the components that imaging studies suggest are present, providing a complete picture of nanodomain composition and regulation.
Analysis of Cyclic AMP Compartmentalization in Microdomains
Probing Second Messenger Crosstalk and Integration
Cellular signaling is a highly integrated network where different pathways communicate extensively. The cAMP pathway is deeply intertwined with other major second messenger systems, most notably intracellular calcium (Ca2+), and with various protein kinase cascades. rupress.orggeorgefox.edu Analogs of cAMP, including various 8-substituted derivatives, are indispensable for probing these points of crosstalk.
The relationship between cAMP and Ca2+ is bidirectional and complex. On one hand, several adenylyl cyclase isoforms (e.g., AC1, AC3, AC8) are directly or indirectly stimulated by Ca2+/calmodulin, meaning Ca2+ influx can lead to cAMP production. portlandpress.comfrontiersin.org On the other hand, cAMP, primarily through PKA, can modulate the activity of Ca2+ channels and pumps, thereby shaping the amplitude and frequency of intracellular Ca2+ signals. rupress.orgfrontiersin.org
In research settings, membrane-permeable and PDE-resistant cAMP analogs are used to specifically activate the cAMP pathway to observe its direct effects on calcium dynamics. Studies have shown that elevating intracellular cAMP with such analogs can potentiate Ca2+ oscillations induced by other stimuli. rupress.org This effect is often attributed to PKA-dependent phosphorylation of inositol (B14025) 1,4,5-trisphosphate (InsP3) receptors on the endoplasmic reticulum, which increases their sensitivity to InsP3 and enhances Ca2+ release. rupress.org Furthermore, the colocalization and interaction between Ca2+-sensitive AC8 and store-operated Ca2+ channels in specific membrane microdomains highlights the intimate connection between these two pathways at the site of signal generation. portlandpress.complos.org
The cAMP/PKA pathway exerts significant regulatory control over other major kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) and p38 MAPK cascades. georgefox.eduplos.org The outcome of this crosstalk is highly context-dependent, with cAMP capable of either inhibiting or stimulating the ERK pathway in different cell types. georgefox.edu
Substituted cAMP analogs are powerful pharmacological tools for dissecting these complex interactions. By comparing the effects of different analogs with distinct properties, researchers can trace the signaling connections downstream of cAMP. A clear example comes from studies on human cancer cell lines comparing the effects of 8-Chloro-cAMP (8-Cl-cAMP) with PKA type I-selective analogs. plos.orgresearchgate.net
Research has shown that these two classes of cAMP analogs inhibit cancer cell growth through distinct mechanisms:
PKA I-selective analogs were found to inhibit the phosphorylation and activation of ERK. plos.org
8-Cl-cAMP , in contrast, did not inhibit ERK but instead induced the phosphorylation and activation of p38 MAPK. This effect was found to be mediated by its metabolite, 8-Cl-adenosine, which activates AMP-activated protein kinase (AMPK), a known upstream activator of p38 MAPK. plos.org
These differential effects, summarized in the table below, demonstrate how specific 8-substituted cAMP analogs can be used to uncouple and identify distinct downstream signaling pathways, providing insight into the molecular basis of their cellular effects.
| cAMP Analog | Effect on ERK Pathway | Effect on p38 MAPK Pathway | Mediating Mechanism |
|---|---|---|---|
| PKA I-Selective Analogs | Inhibition of phosphorylation | No effect | PKA-dependent inhibition of the ERK cascade. plos.org |
| 8-Cl-cAMP | No inhibition | Activation of phosphorylation | Metabolized to 8-Cl-adenosine, leading to AMPK-dependent activation of p38 MAPK. plos.org |
Interplay with Intracellular Calcium Signaling Pathways
Influence on Specific Cellular Processes in In Vitro Research Systems
Beyond dissecting signaling pathways, 8-amino-cAMP and related analogs are used to investigate the role of cAMP in specific physiological processes in vitro. Their utility stems from their ability to selectively activate cAMP-dependent processes or to isolate the molecular components responsible for them.
One key application is in studying the site-selective activation of PKA. The PKA regulatory subunit has two distinct cAMP-binding sites, Site 1 and Site 2. Analogs modified at the C-8 position, including 8-amino-cAMP derivatives, show selectivity for Site 1, while C-6 modified analogs are selective for Site 2. odu.edu Research in intact adipocytes demonstrated that using a combination of a C-8 analog and a C-6 analog resulted in a synergistic stimulation of both PKA activation and lipolysis. In contrast, using two different C-8 analogs together did not produce this synergy. odu.edu This provides strong evidence that the activation of lipolysis requires the binding of cAMP to both sites on the PKA holoenzyme and establishes a research paradigm for studying the activation mechanism of specific PKA isozymes in cellular processes. odu.edu
Furthermore, immobilized 8-amino-cAMP is a cornerstone of research on the hormonal regulation of cell function. In a study on rat Sertoli cells, affinity chromatography using 8-(6-aminohexyl)-amino-cAMP was employed to purify and quantify the different regulatory subunits of PKA. researchgate.netresearchgate.net This technique allowed researchers to determine that unstimulated Sertoli cells primarily contain RIα and RIIα subunits. Following stimulation with a cAMP analog, the expression of RIα doubled, while the level of RIIβ increased 10- to 20-fold, demonstrating a dramatic shift in the PKA isozyme composition, a key event in mediating the hormonal response. researchgate.net
Regulation of Cell Growth and Differentiation Pathways
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a critical regulator of numerous cellular processes, including cell growth and differentiation. spandidos-publications.comnih.gov Analogs of cAMP, such as 8-Amino-cyclic AMP and its derivatives, have been instrumental in elucidating the specific roles of this pathway. Research has demonstrated that modifications to the C-8 position of the cAMP molecule can produce potent effects on cell proliferation.
Studies have shown that 8-substituted cAMP analogs can inhibit the growth of various cancer cell lines. sci-hub.se For instance, derivatives like 8-chloro-cAMP (8-Cl-cAMP) have been identified as potent growth inhibitors for human glioma cells, exhibiting a 50% inhibitory concentration (IC50) of approximately 10 µM. nih.gov Comparatively, analogs such as dibutyryl cAMP and 8-bromo-cAMP were found to be less potent. nih.gov Interestingly, the growth-inhibitory effect of 8-Cl-cAMP in glioma cells was not accompanied by morphological differentiation, suggesting a mechanism of action that may be distinct from the induction of differentiation pathways. nih.gov
The potency of these analogs in growth inhibition often correlates with the substituent at the C-8 position. Analogs with a halogen or thio moiety at this position are generally more potent inhibitors than those with an amino group. sci-hub.se For example, at a concentration of 50 µM, 8-Cl-cAMP and 8-methylthio-cAMP showed 40-80% growth inhibition, whereas 8-amino derivatives resulted in less than 20% inhibition in the cell lines tested. sci-hub.se Furthermore, the cytotoxic effects of some of these compounds, such as 8-amino-adenosine (a related adenosine analog), have been linked to the induction of apoptosis. aacrjournals.org
The mechanism underlying these effects often involves key cellular signaling kinases. While the classical cAMP pathway operates through the activation of protein kinase A (PKA), research indicates that some 8-substituted analogs can act through different or additional pathways. plos.orgresearchgate.net Studies on 8-Cl-cAMP have revealed that its growth-inhibitory effects can be mediated by the activation of AMP-activated protein kinase (AMPK), following its metabolic conversion to 8-Cl-adenosine. plos.orgnih.gov This activation of AMPK subsequently triggers the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a downstream role in inducing growth inhibition and apoptosis. plos.orgnih.gov This suggests that the antiproliferative effects are not necessarily dependent on PKA activation. plos.org
| Compound | Cell Line(s) | Observed Effect | Key Pathway(s) Implicated | Reference |
|---|---|---|---|---|
| 8-Cl-cAMP | Human Glioma | Potent growth inhibition (IC50 ~10 µM) without inducing differentiation. | Discussed as potentially independent of PKA. | nih.gov |
| 8-Cl-cAMP | ARO, NPA, WRO (Thyroid Cancer) | Dose-dependent antiproliferative effect (IC50: 2.3-13.6 µM). | AMPK activation, p38 MAPK-dependent apoptosis. | plos.org |
| 8-Amino derivatives (e.g., 8-methyl-amino-cAMP) | Various Cancer Lines | Weak growth inhibition (<20% at 50 µM). | - | sci-hub.se |
| 8-NH2-Ado (8-amino-adenosine) | Multiple Myeloma | Cytotoxicity via apoptosis; inhibition of RNA and DNA synthesis. | Requires phosphorylation to 8-NH2-ATP. | aacrjournals.org |
| Dibutyryl-cAMP | Human Glioma | Less potent growth inhibitor compared to 8-Cl-cAMP. | - | nih.gov |
Transcriptional and Translational Control Mechanisms
The cAMP signaling cascade exerts profound control over gene expression at both the transcriptional and translational levels, thereby influencing fundamental cellular programs like growth and metabolism. annualreviews.orgnih.gov As an analog of cAMP, this compound is understood to influence these regulatory networks.
Transcriptional Regulation: The primary mechanism of cAMP-mediated transcriptional control involves the activation of PKA. annualreviews.organnualreviews.org Upon elevation of intracellular cAMP, the catalytic subunits of PKA are released and can translocate to the nucleus. annualreviews.orgwikipedia.org In the nucleus, PKA phosphorylates and activates transcription factors, most notably the cAMP-response element-binding protein (CREB). researchgate.netannualreviews.org Activated CREB binds to specific DNA sequences known as cAMP response elements (CREs), which are present in the promoter regions of numerous genes, to modulate their transcription. annualreviews.orgsdbonline.org Overexpression of the PKA catalytic subunit has been shown to induce expression from cAMP-regulated promoters even without elevated cAMP levels, confirming its central role. pnas.org
Research on adenosine analogs provides direct evidence of their impact on transcription. The compound 8-amino-adenosine (8-NH2-Ado) has been shown to cause a significant decrease in both RNA and DNA synthesis in multiple myeloma cells. aacrjournals.org This effect is dependent on the cell's ability to phosphorylate 8-NH2-Ado into its triphosphate form, 8-NH2-ATP, which then interferes with nucleic acid synthesis. aacrjournals.org Another key transcription factor involved in cellular stress responses, Activating Transcription Factor 4 (ATF4), is regulated by cAMP-related pathways. uniprot.org Under conditions like amino acid starvation or endoplasmic reticulum stress, the translation of ATF4 is induced, and it acts as a master regulator of stress-responsive genes. uniprot.orgbiorxiv.org
Translational Control: Beyond transcription, the cAMP pathway also influences gene expression by regulating the translation of mRNAs into proteins. nih.gov This control is crucial for rapid adjustments to cellular protein concentrations. The Tor and cAMP-PKA pathways function in parallel to regulate ribosome biogenesis and translation, which are essential for cell growth. asm.org In the yeast Candida albicans, transcription profiling revealed that the adenylyl cyclase, which synthesizes cAMP, is required for the proper expression of genes encoding ribosomal subunit proteins and RNA polymerase subunits. molbiolcell.org This suggests that cAMP levels can directly modulate the cell's capacity for protein synthesis. molbiolcell.org In prokaryotes like E. coli, cAMP has also been shown to regulate the synthesis of specific proteins; for example, it can repress the synthesis of outer membrane protein III. pnas.org This demonstrates the conserved role of cAMP in controlling protein synthesis across different organisms.
| Molecule | Type | Function in Gene Regulation | Reference |
|---|---|---|---|
| Protein Kinase A (PKA) | Serine/Threonine Kinase | Activated by cAMP; phosphorylates transcription factors like CREB to initiate gene transcription. | annualreviews.orgnih.govannualreviews.org |
| cAMP-Response Element-Binding Protein (CREB) | Transcription Factor | Binds to CRE sequences in gene promoters upon phosphorylation by PKA, activating transcription. Essential for long-term memory and adaptive cellular responses. | researchgate.netsdbonline.org |
| Activating Transcription Factor 4 (ATF4) | Transcription Factor | Master regulator of stress-responsive genes; its translation is induced during cellular stress. Can repress CREB-mediated gene expression. | uniprot.orgnih.gov |
| Ribosomal Proteins | Structural Proteins | Expression is positively regulated by the cAMP pathway, linking nutrient signals to the control of the translational machinery and cell growth. | asm.orgmolbiolcell.org |
Methodological Approaches for Investigating 8 Amino Cyclic Amp
Design and Synthesis of 8-Amino-cyclic AMP Derivatives and Research Probes
The generation of novel derivatives and probes from the parent 8-Amino-cAMP molecule is fundamental to exploring its function. These synthetic efforts aim to create analogs with tailored properties, such as enhanced specificity, stability, or the ability to be visualized within a cellular context.
The chemical architecture of 8-Amino-cAMP offers several key sites for modification to generate a diverse library of derivatives. The primary focus is often on the C8-position of the adenine (B156593) ring, where the defining amino group is located. This position is typically introduced by nucleophilic displacement on a precursor like 8-bromo-cAMP. rsc.org Once installed, the 8-amino group itself can be further functionalized.
Other strategic locations for modification include:
The N6-amino group: This site can be modified, though it is often crucial for recognition by target proteins.
The ribose moiety: The 2'-hydroxyl group is a common target for modification, which can alter the analog's conformation and membrane permeability.
The cyclic phosphate (B84403) group: Modifications here, such as the introduction of phosphorothioates to create Rp- and Sp-diastereomers, can produce potent antagonists or agonists of cyclic nucleotide-dependent proteins. researchgate.net
These site-specific modifications rely on the differential reactivity of the functional groups within the molecule. nih.govbiologiachile.cl A "tag-and-modify" strategy can be employed, where a uniquely reactive chemical tag is installed at a specific site, allowing for highly selective subsequent chemical reactions. ox.ac.uk This approach is crucial for creating well-defined conjugates without affecting other parts of the molecule.
Advanced synthetic strategies are employed to improve the efficiency, purity, and yield of 8-Amino-cAMP derivatives.
Chemoenzymatic synthesis combines the precision of enzymatic catalysts with the flexibility of chemical reactions. rsc.org Enzymes can be used for steps that are difficult to achieve with high selectivity through traditional chemistry, such as regioselective acylation or phosphorylation under mild, aqueous conditions. nih.govmdpi.comacs.org For instance, a lipase (B570770) could be used to selectively protect or deprotect hydroxyl groups on the ribose ring, while a kinase could facilitate the final phosphorylation step. This approach is particularly valuable for producing enantiomerically pure compounds. nih.gov
Solid-phase synthesis offers a streamlined and automatable method for creating nucleotide derivatives. nih.govmedsci.org In this technique, a nucleoside precursor is anchored to an insoluble polymer resin. unibo.it Reagents for subsequent reaction steps are added in solution, and excess reagents and byproducts are easily removed by simple filtration and washing. nih.govmedsci.org This process is repeated in cycles to build the molecule, for instance by adding the phosphate group and inducing cyclization, before the final product is cleaved from the solid support. nih.gov This methodology avoids complex intermediate purification steps and has been successfully applied to the synthesis of complex peptides and their analogs, with the principles being readily adaptable to nucleotide synthesis. nih.govmedsci.org
To function as investigative tools, 8-Amino-cAMP derivatives are often conjugated to reporter molecules like fluorophores or affinity tags. These probes are indispensable for visualizing and quantifying molecular interactions in real-time.
Fluorescent analogs are created by attaching a fluorophore to the 8-amino-cAMP scaffold, typically at the C8 position via a linker arm to minimize interference with protein binding. biolog.de These probes, such as 8-NBD-cAMP and 8-[Fluo]-cAMP, allow for direct observation of binding to target proteins using techniques like fluorescence microscopy and fluorescence anisotropy. researchgate.netbiolog.demedkoo.com The spectral properties of these analogs are key to their utility as research tools. researchgate.netbiolog.dejenabioscience.com
| Compound Name | Fluorophore | Excitation (λexc) | Emission (λem) | Application | Reference |
| 8-(6-Aminohexyl)-amino-cAMP-5-FAM | 5-Carboxyfluorescein | 492 nm | 517 nm | Fluorescent probe for binding assays | jenabioscience.com |
| 8-[Fluo]-cAMP | Fluorescein | 494 nm | 517 nm | Fluorescent PKA activator, binding studies | biolog.de |
| 8-NBD-cAMP | 7-nitrobenzo[c] biolog.demedkoo.combiolog.deoxadiazol | Not specified | Not specified | Fluorescent analog for interaction studies | researchgate.netmedkoo.com |
| 8-[Pharos-575]-cAMP | Pharos-575 | 575 nm | >580 nm | Fluorescent probe for cellular imaging and PKA binding | researchgate.net |
Bioconjugated analogs involve linking 8-Amino-cAMP to other functional molecules. A common strategy is to conjugate the nucleotide to biotin (B1667282) via a spacer arm, creating an affinity probe. This allows for the capture, isolation, and identification of 8-Amino-cAMP binding proteins from complex biological samples using streptavidin-coated beads. Other bioconjugations can be used to attach the molecule to surfaces for use in biosensors or to larger carrier molecules. rsc.org
Chemoenzymatic and Solid-Phase Synthetic Techniques
Biochemical and Biophysical Characterization Assays
Once synthesized, the functional properties of 8-Amino-cAMP and its derivatives must be rigorously characterized. This involves quantitative measurements of their binding to target proteins and their effect on enzymatic activity.
Determining the binding affinity (typically expressed as the dissociation constant, Kd) of an 8-Amino-cAMP analog for its target protein, such as the regulatory (R) subunit of protein kinase A (PKA), is crucial for understanding its potency and selectivity. oup.com Several biophysical techniques are employed for this purpose:
Fluorescence Anisotropy/Polarization: This method is used when a fluorescent analog is available. researchgate.net When the relatively small, rapidly tumbling fluorescent ligand binds to a large protein, its motion is restricted, causing an increase in the polarization of its emitted light. This change can be used to calculate the binding affinity. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction (including Kd, enthalpy, and entropy) can be determined.
Surface Plasmon Resonance (SPR): In SPR, the target protein is immobilized on a sensor chip. The ligand is then flowed over the surface, and binding is detected as a change in the refractive index at the surface. This technique provides real-time kinetic data (association and dissociation rates) in addition to the binding affinity.
Competitive Binding Assays: These assays measure the ability of an unlabeled analog (like 8-Amino-cAMP) to compete with a labeled ligand (often radiolabeled [³H]cAMP or a fluorescent probe) for binding to the target protein. oup.com By measuring the concentration of the analog required to displace 50% of the labeled ligand (the IC50 value), the binding affinity can be calculated.
A primary function of cAMP is the activation of cAMP-dependent protein kinase (PKA). Assays measuring the enzymatic activity of PKA are therefore essential for characterizing 8-Amino-cAMP derivatives as agonists or antagonists. The underlying principle is that agonist binding to the R subunits of the PKA holoenzyme causes a conformational change that releases the active catalytic (C) subunits. nih.gov
Common methods for measuring PKA activity include:
Radiometric Assays: This classic method measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific and well-characterized PKA peptide substrate, such as Kemptide (LRRASLG). researchgate.net The amount of incorporated radioactivity is directly proportional to kinase activity.
Luminescence-Based Assays: These assays measure the amount of ATP remaining in a reaction after the kinase-catalyzed phosphorylation step. nih.gov The remaining ATP is used in a subsequent reaction catalyzed by luciferase to produce light, with the light signal being inversely proportional to kinase activity.
Fluorescence-Based Assays: These assays often use a modified peptide substrate that changes its fluorescent properties upon phosphorylation. This provides a continuous, real-time readout of enzyme activity.
These assays are used to determine the activation constant (Ka), which is the concentration of the 8-Amino-cAMP analog required to achieve half-maximal activation of the kinase. This value is a direct measure of the analog's potency as an agonist. researchgate.net
| Compound | Target Protein | Measurement Type | Value | Significance | Reference |
| 8-[Pharos-575]-cAMP | PKA-Iα | Activation Constant (Ka) | 160 nM | Potent activator of PKA Type Iα | researchgate.net |
| 8-[Pharos-575]-cAMP | PKA-IIα | Activation Constant (Ka) | 180 nM | Potent activator of PKA Type IIα | researchgate.net |
| 8-[Pharos-575]-cAMP | PKA-IIβ | Activation Constant (Ka) | 260 nM | Potent activator of PKA Type IIβ | researchgate.net |
| 8-[Fluo]-cAMP | PKA | Potency | Potent Activator | Useful as a fluorescent tool to study PKA activation | biolog.de |
| 8-CPT-cAMP | PKA | Potency | Selective Activator | A standard tool for selective PKA activation in research | medchemexpress.eu |
Phosphodiesterase Enzyme Activity Determinations
Phosphodiesterases (PDEs) are critical enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgpnas.org Determining how 8-amino-cAMP interacts with various PDE isoforms is fundamental to understanding its biological stability and mechanism of action. A variety of enzyme activity assays are employed for this purpose.
The core principle of these assays is to measure the rate of hydrolysis of the 3',5'-cyclic phosphodiester bond to form the corresponding 5'-monophosphate. biologists.com The substrate specificity of PDEs varies, with some families being highly selective for cAMP (PDE4, 7, 8), others for cGMP (PDE5, 6, 9), and some hydrolyzing both (PDE1, 2, 3, 10, 11). frontiersin.org
Common Methodologies for PDE Activity Determination:
Radiometric Assays: A classic and highly sensitive method involves incubating the PDE enzyme with a radioactively labeled substrate, such as [³H]-cAMP. biologists.com The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate using chromatography. The amount of product is then quantified by scintillation counting to determine the enzyme's activity.
Colorimetric and Spectrophotometric Assays: These methods rely on a coupled enzyme reaction. For instance, the 5'-AMP produced from cAMP hydrolysis is further acted upon by an alkaline phosphatase, releasing inorganic phosphate. This phosphate can be detected colorimetrically using reagents like ammonium (B1175870) molybdate. nih.gov
Fluorescence-Based Assays: These assays often use fluorescently labeled cAMP analogs. The change in fluorescence polarization upon enzymatic cleavage provides a measure of PDE activity. Another approach involves using a fluorescent reporter that binds to the phosphate produced in a coupled reaction.
Luminescence-Based Assays: Competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be used to quantify the amount of remaining cAMP after the PDE reaction. cellsignal.com Another format is the Scintillation Proximity Assay (SPA), where [³H]-cAMP binds to scintillant-containing beads via a specific antibody. When PDE hydrolyzes the [³H]-cAMP, it can no longer bind, leading to a loss of signal. plos.org A different bioluminescent assay measures the amount of ATP consumed in a kinase reaction that is dependent on the levels of cAMP. researchgate.net
Mass Spectrometry-Based Assays: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a direct and highly specific method to separate and quantify the substrate (cAMP) and the product (AMP) simultaneously, allowing for precise determination of enzyme kinetics. researchgate.net
By using these assays, researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for 8-amino-cAMP as a PDE substrate. Furthermore, these methods are used to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) of 8-amino-cAMP against various PDE isoforms, providing a detailed profile of its selectivity and potency as a potential PDE inhibitor. For example, studies on PDE8, a high-affinity cAMP-specific PDE, show it is insensitive to common non-selective inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), highlighting the need for specific assays to characterize its interaction with analogs. pnas.orgnih.govnih.gov
Table 1: Selectivity of Human Phosphodiesterase Families
| PDE Family | Substrate Specificity | Key Characteristics |
|---|---|---|
| PDE1, 2, 3, 10, 11 | cAMP and cGMP | Dual-substrate enzymes with varying affinities. frontiersin.org |
| PDE4, 7, 8 | cAMP-specific | Key regulators of cAMP in various cell types. frontiersin.org PDE8 is notably insensitive to IBMX. pnas.orguniprot.org |
| PDE5, 6, 9 | cGMP-specific | Primarily involved in regulating cGMP signaling pathways. frontiersin.org |
Spectroscopic and Conformational Analysis in Solution (e.g., NMR, Mass Spectrometry for structural elucidation of probes)
To fully understand the molecular basis of 8-amino-cAMP's biological activity, it is crucial to determine its three-dimensional structure and conformational dynamics in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides unparalleled insight into the structure, dynamics, and interactions of molecules at an atomic level in a solution state that mimics the physiological environment. acs.org For a molecule like 8-amino-cAMP, various NMR experiments can be employed:
1D and 2D NMR: Techniques like ¹H, ¹³C, ¹⁵N, and ³¹P NMR are used to assign chemical shifts to each atom in the molecule, confirming its chemical structure. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space connectivities, which are essential for unambiguous resonance assignment. researchgate.net
Interaction Studies: NMR is also a powerful tool to study how 8-amino-cAMP binds to its protein targets, such as the regulatory subunits of Protein Kinase A (PKA). researchgate.net By monitoring chemical shift perturbations in the protein's NMR spectrum upon titration with 8-amino-cAMP, researchers can map the binding site and characterize the conformational changes that occur upon binding. pnas.org
Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is vital for confirming the identity, purity, and structure of chemical probes like 8-amino-cAMP. nih.gov
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of 8-amino-cAMP, thereby confirming its chemical formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of 8-amino-cAMP and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. researchgate.net
Purity Assessment: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of a synthesized batch of 8-amino-cAMP, separating it from any starting materials or side products before its use in biological assays. nih.gov
Together, NMR and MS provide a comprehensive characterization of 8-amino-cAMP, ensuring its structural integrity and providing a foundation for interpreting its interactions with biological macromolecules.
Cell-Based Research Models and Advanced Techniques
Moving from in vitro biochemical assays to a cellular context is essential for understanding the physiological effects of 8-amino-cAMP. A variety of cell-based models and advanced imaging techniques are used to investigate its impact on intracellular signaling pathways.
In Vitro Cell Culture Systems for Functional Studies
In vitro cell culture provides a controlled and reproducible environment to study the functional consequences of modulating cAMP signaling with 8-amino-cAMP. nih.gov Researchers use a wide range of cell lines, chosen based on the biological question of interest. For example, neuronal cell lines are used to study processes like neurite outgrowth and neurotransmission, while cancer cell lines are used to investigate effects on cell proliferation and differentiation. nih.govfrontiersin.org
In a typical experiment, cultured cells are treated with 8-amino-cAMP, and various functional endpoints are measured. These can include:
Cell Proliferation and Viability Assays: To determine if 8-amino-cAMP affects cell growth rates.
Morphological Analysis: Microscopic examination to observe changes in cell shape, such as the neurite-like processes that can develop in response to elevated cAMP in neuronal cells. nih.gov
Biochemical Assays: Measuring the activity of downstream effectors like Protein Kinase A (PKA) or the phosphorylation state of its target proteins. researchgate.net
Gene and Protein Expression Analysis: Using techniques like RT-qPCR and Western blotting to see if 8-amino-cAMP alters the expression of specific genes or proteins.
For instance, studies using the rat retinoblastoma-like cell line RAO 188 have shown that cAMP analogs can decrease DNA and RNA synthesis while promoting morphological and biochemical differentiation. nih.gov Such cell culture systems serve as powerful platforms to screen for the biological activities of cAMP analogs and to dissect the molecular mechanisms underlying their effects.
Reporter Gene Assays for Gene Expression Modulation
Reporter gene assays are a powerful tool to specifically and quantitatively measure the activation of a particular signaling pathway. ptglab.com To study the effects of 8-amino-cAMP on gene expression, researchers commonly use a reporter construct containing the cAMP Response Element (CRE). nih.gov The CRE is a DNA sequence that is recognized by the transcription factor CREB (CRE-Binding Protein).
Mechanism of CRE-Reporter Assays:
Pathway Activation: When intracellular cAMP levels rise, cAMP binds to and activates PKA. The active catalytic subunits of PKA then translocate to the nucleus and phosphorylate CREB.
Gene Transcription: Phosphorylated CREB binds to the CRE sequence in the promoter region of target genes and recruits transcriptional co-activators, initiating the transcription of those genes.
Reporter Signal: In a reporter assay, the CRE sequence is placed upstream of a gene that codes for an easily measurable protein (the reporter), such as firefly luciferase or β-lactamase. nih.govpnas.org
Quantification: When cells containing this reporter construct are treated with a compound like 8-amino-cAMP that activates the pathway, the reporter gene is expressed. The amount of reporter protein produced, quantified by its enzymatic activity (e.g., light production for luciferase), is directly proportional to the level of pathway activation. ptglab.comeastport.cz
These assays are highly adaptable for high-throughput screening (HTS) to identify and characterize compounds that modulate the cAMP pathway. researchgate.net They allow for the determination of dose-response curves and the calculation of potency (EC₅₀) and efficacy for agonists like 8-amino-cAMP.
Table 2: Example EC₅₀ Values for cAMP Pathway Activators in a CREB Reporter Assay
| Compound | Mechanism of Action | Reported EC₅₀ (µM) | Reference |
|---|---|---|---|
| Forskolin | Direct adenylyl cyclase activator | 2.6 | nih.gov |
| 8-Bromo-cAMP | Membrane-permeable cAMP analog | 32.8 | nih.gov |
| 8-(4-Chlorophenylthio)-cAMP | Membrane-permeable cAMP analog | 1.0 | nih.gov |
Note: This table shows data for known cAMP pathway activators to illustrate the type of quantitative results obtained from reporter gene assays. The values are specific to the experimental conditions reported in the cited source.
Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging (e.g., FRET-based cAMP sensors)
To study the spatiotemporal dynamics of cAMP signaling in living cells, researchers utilize genetically encoded biosensors. mdpi.comnih.gov These powerful tools allow for the real-time visualization of changes in intracellular cAMP concentrations with high spatial resolution. nih.gov The most widely used are Förster Resonance Energy Transfer (FRET)-based sensors. nih.gov
FRET is a distance-dependent energy transfer between two fluorophores, a donor (e.g., Cyan Fluorescent Protein, CFP) and an acceptor (e.g., Yellow Fluorescent Protein, YFP). The efficiency of FRET is exquisitely sensitive to the distance and orientation between the two fluorophores. d-nb.info
Design of FRET-based cAMP Sensors: These sensors are typically single-chain proteins consisting of a cAMP-binding domain (CNBD) flanked by a FRET donor and acceptor pair. nih.gov The CNBD is usually derived from one of two major cAMP effector proteins:
PKA-based sensors: The first genetically encoded sensors used the regulatory (R) and catalytic (C) subunits of PKA, each tagged with a fluorescent protein. Binding of cAMP causes the subunits to dissociate, leading to a decrease in FRET. nih.govfrontiersin.org
Epac-based sensors: More common now are unimolecular sensors based on the Exchange Protein directly Activated by cAMP (Epac). nih.govembopress.org In its inactive state, Epac adopts a compact conformation, bringing the N-terminal donor and C-terminal acceptor fluorophores close together, resulting in high FRET. The binding of cAMP induces a large conformational change, separating the fluorophores and causing a decrease in the FRET signal. embopress.org
By expressing these biosensors in cells and measuring the ratio of acceptor to donor fluorescence, scientists can monitor rapid and localized changes in cAMP levels in response to stimuli. These sensors can be targeted to specific subcellular compartments (e.g., plasma membrane, mitochondria) to investigate compartmentalized cAMP signaling. d-nb.info The use of such biosensors would allow for a direct, real-time visualization of how 8-amino-cAMP permeates the cell membrane and alters intracellular cAMP dynamics, and to determine the affinity (K_d) of the sensor for the analog.
Table 3: Characteristics of Selected FRET-based cAMP Biosensors
| Sensor Name | Sensing Moiety | Affinity (K_D or EC₅₀) for cAMP (µM) | Key Features | Reference |
|---|---|---|---|---|
| Epac1-camps | Epac1 | 14 | Widely used unimolecular sensor for ratiometric imaging. | d-nb.info |
| TEpacVV | Epac1 | 1.9 | Improved donor (mTurquoise2) and acceptor (cpVenus-Venus) for better brightness and FRET range. | nih.gov |
| CUTie | PKA RIIβ | EC₅₀ = 7.4 | New topology allows for N-terminal targeting without altering sensor properties. | d-nb.info |
| mlCNBD-FRET | MlotiK1 channel | 0.066 | Highest affinity sensor, derived from a bacterial CNBD; fast kinetics. | nih.govd-nb.info |
Comparative Analysis with Other Cyclic Nucleotide Analogs in Research
Structure-Activity Relationships of 8-Substituted Cyclic Nucleotide Derivatives
The modification of the cAMP molecule at the C-8 position of the adenine (B156593) ring has profound effects on its biological activity and selectivity towards its primary downstream effectors: protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac). odu.edunih.gov
Impact of Substituent Variation on Effector Selectivity
Substitutions at the C-8 position of the adenine ring are a key determinant of an analog's preference for different cAMP-binding proteins. For instance, analogs with a nitrogen atom attached at the C-8 position, such as 8-amino-cAMP, tend to show selectivity for PKA. odu.edu In contrast, the introduction of a bulky group, like a phenyl group at the 8-position, has been explored to understand its influence on agonistic or antagonistic activity. acs.org
The nature of the substituent at the C-8 position can dramatically alter the analog's interaction with the binding domains of PKA and Epac. For example, 8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-2′-O-Me-cAMP) is a well-known Epac-selective activator. scbt.com This selectivity arises from the methoxy (B1213986) group at the 2' position of the ribose, which is tolerated by the cAMP-binding domains of Epac but not PKA. portlandpress.com
Furthermore, the type of atom attached at the C-8 position influences the synergistic potential with other analogs. For instance, C-8 thio analogs act more synergistically with C-6 analogs in activating type II protein kinase compared to C-8 amino analogs. odu.edunih.gov
Analog Specificity for PKA versus EPAC Activation
The discovery of Epac as a PKA-independent effector of cAMP has spurred the development of analogs that can selectively activate one pathway over the other. scbt.com This is crucial for dissecting the specific roles of PKA and Epac in cellular responses. scbt.com
8-amino-cAMP and its derivatives, such as 8-(4-aminobutyl)amino-cAMP (8-ABA-cAMP) and 8-aminohexylamino-cAMP (8-AHA-cAMP), are recognized as selective activators of PKA. biolog.de These analogs show a preference for the RI subunit of PKA. biolog.de
In contrast, analogs like 8-pCPT-2′-O-Me-cAMP are designed to be highly selective for Epac. scbt.com This compound activates Epac1 with a higher apparent affinity than cAMP itself and is a weak activator of PKA. Another example is Sp-8-BnT-cAMPS, which is an Epac2-selective agonist. ahajournals.org
The following table summarizes the selectivity of various 8-substituted cAMP analogs for PKA and Epac:
| Compound Name | Primary Target | Notes |
| 8-Amino-cyclic AMP | PKA | Shows preference for PKA activation. odu.edu |
| 8-(4-Aminobutyl)amino-cAMP (8-ABA-cAMP) | PKA | Selective activator of PKA. biolog.de |
| 8-Aminohexylamino-cAMP (8-AHA-cAMP) | PKA | Selective activator of PKA with a preference for site B of RI. biolog.de |
| 8-pCPT-2′-O-Me-cAMP | Epac | Highly selective activator of Epac over PKA. scbt.com |
| 8-CPT-cAMP | Epac (context-dependent) | Can activate both Epac and PKA, but can be used for Epac activation in certain settings. scbt.com |
| Sp-8-BnT-cAMPS | Epac2 | An Epac2-selective agonist. ahajournals.org |
Synergistic and Antagonistic Effects in Controlled Research Models
The use of cAMP analogs in combination has revealed complex synergistic and antagonistic interactions that are instrumental in understanding cellular signaling networks.
Combinatorial Approaches with Site-Selective Cyclic AMP Analogs
PKA exists as a tetramer with two regulatory (R) and two catalytic (C) subunits. sigmaaldrich.cn The R subunits each have two distinct cAMP-binding sites, site A and site B. odu.edunih.gov Site-selective cAMP analogs have been developed to preferentially bind to one of these sites. C-8 substituted analogs, including 8-amino-cAMP, generally show selectivity for site 1 (also referred to as site B in some literature), while C-6 substituted analogs are selective for site 2 (site A). odu.edunih.gov
Research has demonstrated that combining a site 1-selective analog with a site 2-selective analog can lead to a synergistic activation of PKA. odu.edunih.govsci-hub.se For example, 8-AHA-cAMP, which has a preference for site B of the RI subunit of PKA, can be used in combination with an analog like 8-piperidino-cAMP, which selects for site A of RI, to achieve selective and synergistic activation of PKA type I. biolog.de This synergistic effect has been observed in various cellular processes, including the inhibition of cancer cell growth. sci-hub.se
A study on a colon cancer cell line showed that combining C-6 and C-8 analogs resulted in synergistic growth inhibition. sci-hub.se Notably, the synergism was more pronounced when C-6 analogs were combined with 8-thio or 8-halogen derivatives compared to 8-amino derivatives. sci-hub.se
Characterization of Agonist and Antagonist Roles in Cellular Pathways
While 8-amino-cAMP and its derivatives primarily act as agonists for PKA, the broader family of 8-substituted cyclic nucleotides includes compounds with antagonistic properties. For instance, in the context of cyclic ADP-ribose (cADPR), a related cyclic nucleotide, 8-substituted derivatives like 8-amino-cADPR act as antagonists of cADPR-mediated calcium release. acs.org
The characterization of a compound as an agonist or antagonist is crucial for understanding its role in a specific cellular pathway. For example, the Epac activator 8-pCPT-2′-O-Me-cAMP acts as an agonist to mobilize intracellular calcium stores, a process that is independent of PKA. Conversely, the development of Epac antagonists has been important for inhibiting its activity and further clarifying its signaling roles. ahajournals.org
In studies of cancer cell lines, combinations of site-selective cAMP analogs have been used to achieve potent antiproliferative effects. plos.org For example, a pair of PKA I-selective cAMP analogs, 8-PIP-cAMP and 8-HA-cAMP, demonstrated a strong antiproliferative effect on certain carcinoma cell lines. plos.org This highlights the potential for using combinations of cAMP analogs to act as functional agonists for growth inhibition pathways.
The following table provides a summary of the roles of various cyclic nucleotide analogs in cellular pathways:
| Compound Name | Role | Cellular Pathway/Effect |
| This compound | Agonist | PKA activation. odu.edu |
| 8-AHA-cAMP | Agonist | Selective activation of PKA type I, synergistic effects with site A selective analogs. biolog.de |
| 8-pCPT-2′-O-Me-cAMP | Agonist | Epac-mediated calcium mobilization and exocytosis. |
| 8-Cl-cAMP | Agonist | Induction of apoptosis and cell cycle arrest in cancer cells, often in synergy with other agents. nih.gov |
| 8-amino-cADPR | Antagonist | Inhibition of cADPR-mediated calcium release. acs.org |
| 8-PIP-cAMP and 8-HA-cAMP (in combination) | Agonist | Antiproliferative effect on carcinoma cells through selective PKA I activation. plos.org |
Future Directions and Emerging Research Avenues
Development of Novel Optogenetic Tools Utilizing 8-Amino-cyclic AMP Frameworks
Optogenetics, a technique that uses light to control cellular activity, has been powerfully applied to the study of cAMP signaling. elifesciences.orgnih.gov The development of photoactivated adenylyl cyclases (PACs) and light-regulated phosphodiesterases (PDEs) allows for the precise spatiotemporal manipulation of cAMP levels within a cell. nih.gov
A key area of development is the creation of "caged" versions of cAMP analogs, including those based on the 8-amino-cAMP scaffold. wiley-vch.dethermofisher.comthermofisher.com Caged compounds are biologically inactive molecules that can be activated by a flash of light to release the active molecule. nih.gov For instance, NPE-caged cAMP is a cell-permeant analog that rapidly releases cAMP upon photolysis. thermofisher.comthermofisher.com This technology allows researchers to generate precisely controlled, rapid increases in intracellular cAMP. thermofisher.comthermofisher.com
The 8-position of the adenine (B156593) ring in cAMP is a prime site for modification without abolishing its biological activity. rsc.org This allows for the attachment of photoremovable protecting groups. For example, a photoactivatable azido (B1232118) group can be introduced at the 8-position, which upon UV irradiation, can form an irreversible covalent bond with nearby proteins, aiding in the identification of binding partners. rsc.org The development of novel caged 8-amino-cAMP derivatives could offer enhanced properties, such as improved membrane permeability, faster uncaging kinetics, and activation by different wavelengths of light. This would expand the optogenetic toolbox for dissecting cAMP signaling with even greater precision. researchgate.net
High-Throughput Screening Methodologies for Novel Cyclic AMP Pathway Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds to identify those that modulate a specific biological target. labkey.com In the context of the cAMP pathway, HTS assays are crucial for discovering new activators or inhibitors of adenylyl cyclases, phosphodiesterases, and cAMP effector proteins like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). acs.org
Fluorescence polarization (FP) is a powerful technique often employed in HTS for its simplicity and homogeneous format. uzh.chnih.gov The principle of FP assays relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. uzh.ch When a small fluorescent ligand is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation slows, and the polarization of the emitted light increases. uzh.ch
8-amino-cAMP derivatives are particularly valuable in developing such assays. For example, 8-[Fluo]-cAMP, a fluorescein-modified analog, is a potent activator of PKA and can be used in FP-based competitive binding assays. biolog.deresearchgate.net In these assays, a library of compounds is screened for their ability to displace the fluorescent 8-amino-cAMP analog from its binding site on a target protein, leading to a decrease in fluorescence polarization. researchgate.net This approach allows for the identification of new ligands for cAMP-binding proteins.
Table 1: Examples of 8-Amino-cAMP Analogs Used in Screening Assays
| Compound | Application | Principle |
|---|---|---|
| 8-[Fluo]-cAMP | Fluorescence Polarization Assays for PKA and PDE inhibitors. biolog.deresearchgate.net | Competitive binding with a fluorescent analog. researchgate.net |
| 8-(6-Aminohexyl)-amino-cAMP-5-FAM | Fluorescent ligand for binding studies. jenabioscience.com | Direct detection of binding to target proteins. |
| 8-AHA-cAMP | Ligand for affinity chromatography. ontosight.ai | Immobilized analog to purify cAMP-binding proteins. ontosight.ai |
The development of new fluorescently labeled 8-amino-cAMP derivatives with improved photophysical properties and higher affinity for specific targets will further enhance the sensitivity and robustness of HTS assays.
Advanced Computational Modeling and Simulations of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricate interactions between small molecules and their protein targets at an atomic level. mdpi.comacs.org These methods can provide insights into the binding modes, conformational changes, and energetic landscapes that govern molecular recognition.
MD simulations can be used to study the dynamic behavior of 8-amino-cAMP analogs in the binding pockets of proteins like PKA and Epac. nih.govkirj.ee By simulating the movements of atoms over time, researchers can predict how modifications at the 8-position of the cAMP molecule influence its binding affinity and selectivity. nih.gov For instance, simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.
These computational approaches are particularly valuable for:
Predicting Binding Affinity: Calculating the free energy of binding for different 8-amino-cAMP derivatives to guide the synthesis of more potent and selective modulators.
Understanding Allosteric Regulation: Modeling how the binding of 8-amino-cAMP to one site on a protein can influence the activity at a distant site. kirj.ee
Virtual Screening: Docking large libraries of virtual compounds into the binding site of a target protein to identify potential hits for further experimental validation.
The accuracy of these simulations is highly dependent on the quality of the force fields used to describe the interactions between atoms. nih.govnih.gov Ongoing research focuses on developing more accurate force fields and employing advanced simulation techniques to better capture the complex dynamics of biological systems.
Elucidating Undiscovered Roles in Non-Canonical Cyclic AMP Signaling Pathways
While the canonical cAMP signaling pathway involving PKA is well-established, there is a growing appreciation for non-canonical pathways that operate independently of PKA. oatext.com A key player in these alternative pathways is Epac (Exchange Protein directly Activated by cAMP). scbt.com The discovery of Epac has revealed a PKA-independent mechanism through which cAMP can exert its effects on cellular processes. scbt.com
8-amino-cAMP derivatives have been instrumental in dissecting the distinct roles of PKA and Epac. nih.gov By designing analogs that selectively activate one effector over the other, researchers can probe the specific contributions of each pathway. For example, 8-pCPT-2′-O-Me-cAMP is a well-known Epac-selective agonist that does not activate PKA. nih.govportlandpress.com This selectivity arises from the fact that the 2'-O-methyl group is not well-tolerated by the cAMP-binding sites of PKA. portlandpress.com
Table 2: Selectivity of cAMP Analogs for PKA and Epac
| Compound | Primary Target | Key Structural Feature |
|---|---|---|
| 8-pCPT-2′-O-Me-cAMP | Epac nih.govportlandpress.com | 2'-O-methyl group portlandpress.com |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | Modification at the N6 position |
| 8-Bromo-cAMP | PKA and Epac | Bromo-substitution at the 8-position apexbt.com |
Future research will focus on developing novel 8-amino-cAMP analogs with even greater selectivity for different Epac isoforms and other potential non-canonical cAMP effectors. This will allow for a more precise elucidation of their undiscovered roles in cellular physiology and disease. The investigation of non-canonical signaling is expanding to other pathways as well, with research exploring how signaling molecules can have effects outside of their traditionally understood mechanisms. oatext.comnih.gov
Integration with Systems Biology Approaches for Comprehensive Pathway Mapping
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. Integrating data from genomics, proteomics, and metabolomics with computational modeling allows for the construction of comprehensive maps of signaling pathways.
Furthermore, by using optogenetic tools based on 8-amino-cAMP to precisely perturb the cAMP pathway, researchers can monitor the downstream consequences on a global scale using techniques like transcriptomics and phosphoproteomics. This allows for the mapping of the entire signaling cascade, from the initial rise in cAMP to the resulting changes in gene expression and protein activity.
The combination of selective 8-amino-cAMP analogs, advanced analytical techniques, and computational modeling will be essential for building predictive models of cAMP signaling. These models will not only enhance our fundamental understanding of this ubiquitous second messenger but also provide a rational basis for the development of novel therapeutic strategies targeting cAMP-related disorders.
Q & A
Q. What are the structural and functional distinctions between 8-Amino-cyclic AMP and canonical cyclic AMP (cAMP)?
this compound is a synthetic analog of cAMP where the 8th position of the adenine ring is substituted with an amino group. This modification alters its binding affinity to cAMP-dependent protein kinases (PKAs) and exchange proteins activated by cAMP (Epacs). Unlike canonical cAMP, this compound exhibits resistance to hydrolysis by phosphodiesterases, enhancing its stability in cellular assays . Structural comparisons using X-ray crystallography reveal that the amino group introduces steric hindrance, reducing conformational flexibility and altering downstream signaling kinetics .
Q. What validated protocols exist for synthesizing this compound in laboratory settings?
Synthesis typically involves phosphorylation of 8-aminoadenosine using cyclic phosphate precursors under controlled pH conditions (pH 6.5–7.5). A common method employs carbodiimide-mediated cyclization, yielding this compound with >90% purity after HPLC purification. Key validation steps include mass spectrometry (MS) for molecular weight confirmation (C₁₀H₁₂N₅O₅P, MW 313.2 g/mol) and nuclear magnetic resonance (NMR) to verify the absence of β-isomer contamination .
Q. How can researchers confirm the purity and stability of this compound in experimental buffers?
Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to assess purity (>95%). Stability assays should monitor degradation at 37°C over 24 hours in physiological buffers (e.g., PBS or DMEM). UV-Vis spectroscopy (λmax = 260 nm) quantifies concentration, while LC-MS identifies degradation products like 8-aminoadenosine monophosphate .
Advanced Research Questions
Q. What experimental controls are critical when studying this compound’s role in cAMP signaling pathways?
- Negative controls: Use cells lacking PKA/Epac expression (e.g., CRISPR-knockout models) to isolate off-target effects.
- Positive controls: Apply forskolin (adenylate cyclase activator) or IBMX (phosphodiesterase inhibitor) to benchmark cAMP activity.
- Dose-response validation: Titrate this compound (1–100 µM) to differentiate saturable PKA binding from non-specific interactions .
Q. How can contradictory data on this compound’s efficacy in cancer models be resolved?
Contradictions often arise from variability in cell permeability, tissue-specific phosphodiesterase activity, or off-target kinase inhibition. Mitigation strategies:
Q. What computational models predict this compound’s interactions with atypical cAMP receptors?
Molecular dynamics simulations (MDS) parameterized with quantum mechanical data (e.g., DFT calculations for charge distribution) can model binding to orphan receptors like GPR174. Validated descriptors include:
| Descriptor | Value | Implication |
|---|---|---|
| LogP (lipophilicity) | -1.2 | Low membrane permeability |
| Polar surface area | 140 Ų | High solubility in aqueous buffers |
| Hydrogen bond donors | 5 | Strong interaction with kinases |
These models guide mutagenesis studies to identify critical binding residues .
Q. How should researchers design dose-response experiments to avoid confounding effects in this compound studies?
- Non-linear regression: Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀ and Hill coefficients.
- Time-course analysis: Account for delayed effects due to slow cellular uptake (e.g., measure activity at 0, 30, 60, 120 minutes post-treatment).
- Replicate design: Use ≥3 biological replicates with independent cell passages to address clonal variability .
Q. What ethical and methodological standards apply to in vivo studies using this compound?
- Animal models: Adhere to ARRIVE guidelines for sample size justification (power analysis with α=0.05, β=0.2).
- Toxicity screening: Conduct acute toxicity assays (OECD 423) with escalating doses (10–100 mg/kg) in rodents.
- Data transparency: Report raw data (e.g., cAMP levels, histopathology) in repositories like Figshare or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
